

In-Depth Technical Guide: 4-Bromo-2-fluoropyridine-3-carboxylic acid

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Compound of Interest

Compound Name: 4-Bromo-2-fluoropyridine-3-carboxylic acid

Cat. No.: B573130

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1256790-84-7

This technical guide provides a comprehensive overview of **4-Bromo-2-fluoropyridine-3-carboxylic acid**, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, a putative synthesis protocol, and its potential applications as a key building block in the development of novel therapeutics.

Core Compound Data

4-Bromo-2-fluoropyridine-3-carboxylic acid is a trifunctional heterocyclic compound, featuring a pyridine core substituted with bromo, fluoro, and carboxylic acid moieties. These functional groups provide multiple reactive sites for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

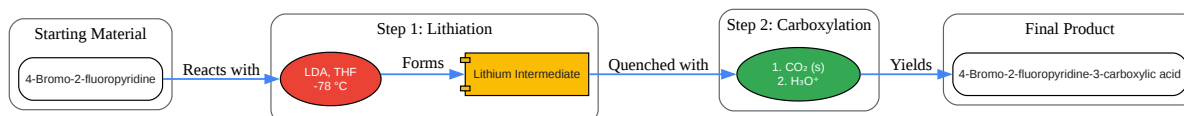
Property	Data	Source
CAS Number	1256790-84-7	ChemBuyersGuide.com
Molecular Formula	C ₆ H ₃ BrFNO ₂	PubChem
Molecular Weight	219.99 g/mol	PubChem
Canonical SMILES	C1=CN=C(C(=C1Br)C(=O)O)F	PubChem
InChI Key	JHWSPGKURCYLMN-UHFFFAOYSA-N	PubChem
Physical State	Solid (Predicted)	
Solubility	Soluble in organic solvents such as methanol, DMSO, and DMF (Predicted)	

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for **4-Bromo-2-fluoropyridine-3-carboxylic acid** (CAS 1256790-84-7) are not readily available in public literature, a plausible synthetic route can be extrapolated from standard organic chemistry transformations involving its close structural analogs. A likely precursor for this compound is 4-Bromo-2-fluoropyridine. The synthesis would likely involve the introduction of a carboxylic acid group at the 3-position of the pyridine ring.

A potential, though unverified, synthetic pathway is outlined below. This proposed method is based on established organometallic and carboxylation reactions.

Proposed Synthesis of 4-Bromo-2-fluoropyridine-3-carboxylic acid



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Caption: Proposed synthesis of **4-Bromo-2-fluoropyridine-3-carboxylic acid**.

Detailed Experimental Protocol (Hypothetical):

- **Lithiation:** To a solution of 4-Bromo-2-fluoropyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the lithiated intermediate. The regioselectivity of this step is crucial and would need experimental verification.
- **Carboxylation:** Solid carbon dioxide (dry ice) is then added to the reaction mixture. The mixture is allowed to slowly warm to room temperature.
- **Work-up and Purification:** An acidic work-up (e.g., with dilute HCl) is performed to protonate the carboxylate salt. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product would then be purified, likely through recrystallization or column chromatography, to yield pure **4-Bromo-2-fluoropyridine-3-carboxylic acid**.

Note: This is a proposed reaction pathway and would require optimization and experimental validation.

Spectroscopic Data

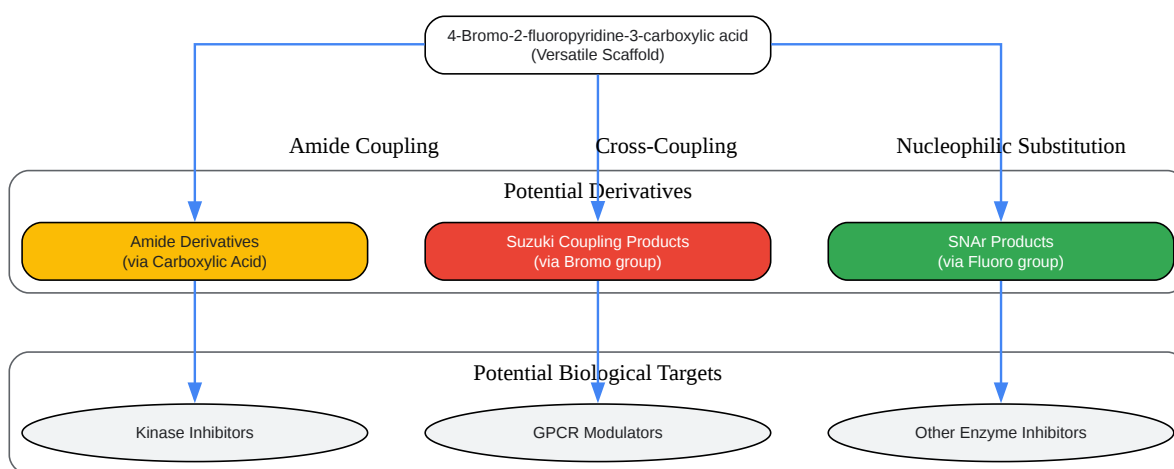
While a full, verified set of spectroscopic data is not publicly available, chemical suppliers indicate the existence of spectral data, including ¹H NMR, IR, and mass spectrometry for CAS 1256790-84-7. Researchers should obtain this data from the supplier upon purchase for detailed structural confirmation.

Applications in Research and Drug Development

Halogenated pyridine carboxylic acids are a well-established class of building blocks in medicinal chemistry. The presence of multiple functional groups on **4-Bromo-2-fluoropyridine-3-carboxylic acid** allows for its use in a variety of coupling reactions and derivatizations.

Potential Signaling Pathway Interactions:

The structural motifs present in this molecule are found in compounds targeting a wide range of biological pathways. For instance, pyridine-based compounds are known to be involved in kinase inhibition, GPCR modulation, and as scaffolds for other enzyme inhibitors.



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Caption: Potential derivatization and biological targets.

- **Suzuki and other Cross-Coupling Reactions:** The bromo substituent at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
- **Amide Bond Formation:** The carboxylic acid at the 3-position can be readily converted to amides, esters, or other acid derivatives. This is a common strategy for linking the scaffold to other molecular fragments or for modulating the compound's physicochemical properties.

- Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles, such as amines, alcohols, or thiols.

The strategic combination of these reactions on the **4-Bromo-2-fluoropyridine-3-carboxylic acid** scaffold enables the synthesis of complex and diverse libraries of compounds for high-throughput screening in drug discovery programs.

Safety Information

A comprehensive Safety Data Sheet (SDS) for CAS 1256790-84-7 is available from chemical suppliers and should be consulted before handling this compound. As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided, especially the experimental protocol, is based on chemical principles and may not have been experimentally validated for this specific compound. All laboratory work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheet.

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